molecular formula C18H14O2 B14531919 Octadeca-2,4,8,10,14,16-hexayne-1,18-diol CAS No. 62741-36-0

Octadeca-2,4,8,10,14,16-hexayne-1,18-diol

Cat. No.: B14531919
CAS No.: 62741-36-0
M. Wt: 262.3 g/mol
InChI Key: QSMRHPICCKXAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadeca-2,4,8,10,14,16-hexayne-1,18-diol: is a unique organic compound characterized by its multiple triple bonds and hydroxyl groups. This compound is known for its distinctive structure, which includes six triple bonds and two hydroxyl groups positioned at the terminal carbons. It is a member of the polyynes family, which are compounds with alternating single and triple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadeca-2,4,8,10,14,16-hexayne-1,18-diol typically involves multi-step organic reactions. One common method includes the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often require a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Octadeca-2,4,8,10,14,16-hexayne-1,18-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octadeca-2,4,8,10,14,16-hexayne-1,18-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of octadeca-2,4,8,10,14,16-hexayne-1,18-diol is primarily related to its ability to interact with biological molecules through its multiple triple bonds and hydroxyl groups. These interactions can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: Octadeca-2,4,8,10,14,16-hexayne-1,18-diol is unique due to its six triple bonds and two terminal hydroxyl groups. This structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Properties

CAS No.

62741-36-0

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

octadeca-2,4,8,10,14,16-hexayne-1,18-diol

InChI

InChI=1S/C18H14O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,5-8,17-18H2

InChI Key

QSMRHPICCKXAPH-UHFFFAOYSA-N

Canonical SMILES

C(CC#CC#CCO)C#CC#CCCC#CC#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.